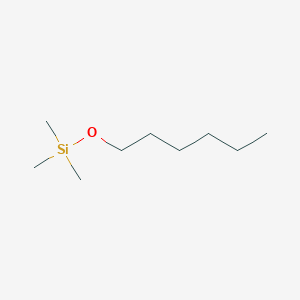

Silane, (hexyloxy)trimethyl-

Description

Significance of Organosilicon Compounds in Chemical Sciences

Organosilicon compounds are pivotal in numerous scientific and industrial domains due to their distinct characteristics. open.ac.uk The silicon-carbon bond is notably stable, which allows for the construction of complex and robust molecular architectures. rsc.org This stability, combined with the ability to introduce a wide variety of organic functional groups, imparts a versatile range of properties to these molecules. open.ac.uk

In the realm of materials science, organosilicon compounds are fundamental to the production of silicones, which are valued for their thermal stability, flexibility, and resistance to oxidation and UV radiation. amazonaws.com These properties make them suitable for a vast array of applications, including sealants, adhesives, and medical devices. rsc.orgamazonaws.com Furthermore, they are employed as water-resistant coatings and in the formulation of advanced composite materials. open.ac.uk

In organic synthesis, organosilicon compounds serve as crucial reagents, intermediates, and protecting groups. rsc.org Their unique reactivity and the ability to control reaction selectivity have opened new pathways for the synthesis of complex organic molecules. rsc.org The pharmaceutical industry also utilizes organosilicon compounds, sometimes creating "sila-versions" of existing drugs to potentially enhance properties like potency or reduce side effects. rsc.org Their biocompatibility and tunable chemical features also make them valuable as drug carriers and imaging enhancers. open.ac.uk

Classification and Structural Context of Alkoxysilanes

Alkoxysilanes are a specific class of organosilicon compounds characterized by the presence of at least one alkoxy group (-OR) bonded to a silicon atom. nih.gov Their general formula can be represented as R'nSi(OR)4-n, where R' is an organic substituent and R is an alkyl group.

Alkoxysilanes can be broadly classified based on the nature of the organic substituent R':

Non-functional silanes: In these compounds, R' is a simple alkyl or aryl group.

Organofunctional silanes: These contain an organic group with a specific functionality, such as amino, vinyl, or epoxy groups. wikipedia.org This dual reactivity—the hydrolyzable alkoxy groups and the reactive organic function—allows them to act as coupling agents, bridging inorganic and organic materials. wikipedia.org

The reactivity of alkoxysilanes is largely dictated by the hydrolysis of the Si-O-C bond, which is typically carried out in the presence of water and a catalyst. nih.gov This hydrolysis reaction yields silanols (Si-OH), which can then undergo condensation to form stable siloxane (Si-O-Si) bonds. spectrabase.com This process is the basis for the sol-gel method, which is widely used to produce silica-based materials. nih.gov

The structure of the alkyl group in the alkoxy moiety and the nature of the other substituents on the silicon atom influence the rate of hydrolysis and condensation, thereby affecting the properties of the resulting materials. wikipedia.org

Positioning of Silane (B1218182), (hexyloxy)trimethyl- within Contemporary Organosilicon Research

Silane, (hexyloxy)trimethyl-, with the chemical formula C9H22OSi, is a member of the trialkylalkoxysilane family. nist.gov In this molecule, a silicon atom is bonded to three methyl groups and one hexyloxy group. nist.gov Its structure places it within the category of non-functional alkoxysilanes, as the hexyloxy group does not possess a reactive functional group in the same vein as organofunctional silanes.

The primary role of Silane, (hexyloxy)trimethyl- in contemporary research appears to be as a specialized reagent in organic synthesis. It can be formed through the reaction of a trimethylsilylating agent with 1-hexanol (B41254), effectively acting as a protecting group for the hydroxyl functionality. The resulting trimethylsilyl (B98337) ether is more volatile and less polar than the original alcohol, which can be advantageous in certain analytical techniques like gas chromatography-mass spectrometry. wikipedia.org

A notable application of Silane, (hexyloxy)trimethyl- has been demonstrated in an iron-catalyzed reductive etherification reaction. gustavus.edu This suggests its utility in facilitating specific chemical transformations that may be challenging to achieve through other methods. While not as commonly employed as smaller analogues like methoxytrimethylsilane, its longer hexyl chain can impart different solubility characteristics, making it a useful tool for specific synthetic strategies.

Chemical and Physical Properties of Silane, (hexyloxy)trimethyl-

| Property | Value |

| Molecular Formula | C9H22OSi |

| Molecular Weight | 174.36 g/mol |

| CAS Number | 17888-62-9 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 166.8 ± 8.0 °C at 760 mmHg |

| Density | 0.8 ± 0.1 g/cm³ |

| Flash Point | 43.4 ± 7.6 °C |

| Refractive Index | 1.408 |

Spectroscopic Data of Silane, (hexyloxy)trimethyl-

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (EI) | Molecular Ion (M+): m/z 174. Fragments corresponding to the loss of a methyl group (M-15) at m/z 159, and other characteristic fragments of trimethylsilyl ethers. nist.gov |

| ¹H NMR Spectroscopy (Predicted) | Signals expected for the trimethylsilyl protons (singlet, ~0.1 ppm), and protons of the hexyl group, including a triplet for the terminal methyl group (~0.9 ppm), multiplets for the methylene (B1212753) groups, and a triplet for the methylene group attached to oxygen (~3.6 ppm). |

| ¹³C NMR Spectroscopy (Predicted) | A signal for the trimethylsilyl carbons (~0 ppm) and distinct signals for each of the six carbons in the hexyloxy group. |

| Infrared (IR) Spectroscopy (Predicted) | Strong C-H stretching vibrations (~2850-2960 cm⁻¹), a strong Si-O-C stretching band (~1080-1100 cm⁻¹), and characteristic absorptions for the Si-(CH₃)₃ group. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17888-62-9 |

|---|---|

Molecular Formula |

C9H22OSi |

Molecular Weight |

174.36 g/mol |

IUPAC Name |

hexoxy(trimethyl)silane |

InChI |

InChI=1S/C9H22OSi/c1-5-6-7-8-9-10-11(2,3)4/h5-9H2,1-4H3 |

InChI Key |

HNVBZKNIPZVUDV-UHFFFAOYSA-N |

SMILES |

CCCCCCO[Si](C)(C)C |

Canonical SMILES |

CCCCCCO[Si](C)(C)C |

Other CAS No. |

17888-62-9 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hexyloxysilanes

Grignard Reaction Pathways for Hexyloxysilane Synthesis

The Grignard reaction represents a foundational method in organosilicon chemistry for the formation of silicon-carbon bonds. gelest.com Discovered by Victor Grignard in 1900, these organomagnesium halide reagents (R-Mg-X) are powerful nucleophiles used to create a wide array of organosilanes. wikipedia.orglibretexts.org The initial development of silicone chemistry by F. Stanley Kipping and later by Frank Hyde was heavily based on organosilanes derived from Grignard reactions. gelest.com

While the primary utility of Grignard reagents in this field is for creating Si-C bonds, they are relevant to the synthesis of (hexyloxy)trimethylsilane. The most conventional method for synthesizing alkoxysilanes is the alcoholysis of chlorosilanes. mdpi.com This reaction involves treating an alcohol with a chlorosilane in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: ROH + R'₃SiCl + Base → R'₃SiOR + Base·HCl

For the synthesis of (hexyloxy)trimethylsilane, this translates to the reaction of 1-hexanol (B41254) with trimethylchlorosilane. While amines are common bases, a Grignard reagent can also serve this purpose due to its strong basicity. organic-chemistry.org

Alternatively, a Grignard reagent can be used to prepare a precursor. For example, a Grignard reagent can react with a silicon halide to form a desired organosilane, which could then be functionalized. However, for a simple alkoxysilane like (hexyloxy)trimethylsilane, the direct reaction of 1-hexanol and trimethylchlorosilane is the most straightforward approach. The formation of side products, such as biphenyl (B1667301) in reactions involving phenylmagnesium bromide, can occur, particularly at higher temperatures. libretexts.org

Dehydrogenative Coupling of Hydrosilanes with Alcohols: Mechanistic Considerations and Catalytic Approaches

A more modern and atom-economical alternative to classical methods is the direct dehydrogenative coupling of hydrosilanes with alcohols. mdpi.comresearchgate.net This process forms the desired alkoxysilane and dihydrogen (H₂) as the sole byproduct, representing a greener, halogen-free pathway. mdpi.comtandfonline.com

General Reaction: R'OH + R₃SiH --(Catalyst)--> R₃SiOR' + H₂

This transformation requires a catalyst to facilitate the Si-O bond formation. tandfonline.com A wide variety of catalysts, including transition metal complexes and simple organocatalysts, have been developed for this purpose. mdpi.com For instance, sodium tri(sec-butyl)borohydride has been shown to effectively promote this reaction under solvent-free conditions, allowing for nearly quantitative isolation of the alkoxysilane product. mdpi.com

The dehydrogenative coupling of hydrosilanes and alcohols has traditionally relied on expensive and scarce platinum-group metal catalysts. researchgate.net Recent research has focused on developing more sustainable catalysts based on earth-abundant metals such as iron, cobalt, nickel, manganese, and zinc. ed.ac.ukacs.orgfrontiersin.org These catalysts offer a cost-effective and environmentally benign alternative. acs.org

Cobalt complexes, in particular, have demonstrated high efficiency. For example, a commercially available cobalt-based catalyst can achieve efficient Si-O bond formation with various alcohols and hydrosilanes at low catalyst loadings (0.5–2 mol%) and mild temperatures (40°C). tandfonline.com Iron and nickel catalysts also show high activity and selectivity in the dehydrogenative process. acs.org The use of these earth-abundant metals is a key step toward more sustainable chemical manufacturing. ed.ac.uk

Table 1: Earth-Abundant Metal Catalysts in Dehydrogenative Coupling

| Catalyst Type | Metal | Reactants | Conditions | Key Features |

|---|---|---|---|---|

| Pincer-Supported Complex | Cobalt | Alcohols, Hydrosilanes | 40°C, 0.5-2 mol% loading | High efficiency, mild conditions, broad substrate scope. tandfonline.com |

| [Co(OAc)(H₂O)₂(tpy)]OAc | Cobalt | Phenylsilane, Methanol (B129727) | Room Temperature, 0.1 mol% | High activity and selectivity for dehydrogenation. acs.org |

| Fe(II) Complexes | Iron | Phenylsilane, Methanol | Room Temperature | Complete conversion to the alkoxylated product. acs.org |

| Mn Complex | Manganese | Organosilanes, Diamines | Solvent-free, 0.01 mol% | Very high turnover frequencies for Si-N dehydrocoupling. rsc.org |

| Various | Fe, Co, Ni | Alkenes, Hydrosilanes | Mild | Used for hydrosilylation, a related sustainable process. frontiersin.orgresearchgate.net |

Copper catalysis is a powerful tool for forming carbon-silicon bonds, which are essential for synthesizing the organosilane precursors that may be converted to alkoxysilanes. nih.gov These reactions have emerged as an efficient alternative to methods requiring stoichiometric organometallic reagents. rsc.org

One notable strategy involves the copper-catalyzed reaction of silylboron compounds (Si-B) with various organic substrates. ntu.edu.sg For example, an N-heterocyclic carbene (NHC)-copper complex can catalyze the addition of a silicon nucleophile to aldehydes, forming α-hydroxysilanes. ntu.edu.sg A proposed mechanism for some copper-catalyzed silylations involves the formation of a silyl-copper(I) complex, which then reacts with the organic substrate. nih.gov

Another approach is the copper-catalyzed cross-coupling of organometallic reagents, like Grignard reagents, with silicon compounds. nih.govbeilstein-journals.org The first example of a copper-catalyzed C(sp³)–Si bond formation was reported in 1984, involving the reaction of a Grignard reagent with an alkyl tosylate. nih.govbeilstein-journals.org More recent methods utilize copper catalysis for the silylation of alkyl triflates and iodides, sometimes proceeding through a radical pathway. nih.govbeilstein-journals.org

In recent years, visible-light photocatalysis has emerged as a green and powerful strategy for organic synthesis, including the formation of Si-O and Si-C bonds. mdpi.com This approach uses light energy to drive chemical reactions, often under mild conditions. Organic dyes such as Eosin Y and Rose Bengal can act as photocatalysts for the conversion of silanes. mdpi.comresearchgate.net

For instance, the oxidation of Si-H bonds to Si-OH (silanols) can be achieved using an organoboron compound as a photocatalyst under an oxygen atmosphere at room temperature. mdpi.com The proposed mechanism involves the photocatalyst absorbing visible light and generating singlet oxygen (¹O₂). This reactive oxygen species then abstracts a hydrogen atom from the silane (B1218182) to form a silyl (B83357) radical, which ultimately leads to the silanol (B1196071) product. mdpi.com Similar photocatalytic strategies have been developed for the hydrosilylation of alkynes to produce vinylsilanes, demonstrating the versatility of this approach. organic-chemistry.org

Direct Synthesis Approaches for Alkoxysilanes: Principles and Evolution

The direct synthesis, also known as the Müller-Rochow process, is the cornerstone of the industrial production of organosilicon compounds. mdpi.comencyclopedia.pub Discovered independently by Eugene Rochow and Richard Müller in the 1940s, this process revolutionized the silicone industry by providing a large-scale, economical route to organosilane monomers. mdpi.comresearchgate.netwikipedia.org

The process typically involves the reaction of elemental silicon with an organic halide in the presence of a copper catalyst in a fluidized bed reactor at high temperatures (e.g., 300°C). wikipedia.orgresearchgate.net Before this discovery, organosilanes were prepared through multi-step syntheses using highly reactive organometallic compounds. mdpi.comencyclopedia.pub

While the Müller-Rochow process is most famous for producing methylchlorosilanes from methyl chloride, the fundamental principle has been adapted for the direct synthesis of alkoxysilanes. mdpi.comresearchgate.net This derivative process involves the direct reaction of elemental silicon with an alcohol, such as methanol or ethanol, again using a copper catalyst at elevated temperatures. mdpi.comencyclopedia.pub

Rochow himself reported a method for synthesizing tetramethoxysilane (B109134) by reacting silicon with methanol over a copper catalyst at 280°C. mdpi.com The mechanism is believed to involve the formation of a copper-silicon intermetallic phase (Cu₃Si), which is the catalytically active intermediate that facilitates the reaction with the alcohol. encyclopedia.pubwikipedia.org This direct synthesis of alkoxysilanes is a promising and established method for producing these large-volume industrial chemicals. mdpi.com

Other Advanced Synthetic Routes for Hexyloxysilane Derivatives

Beyond the foundational Williamson ether synthesis-style reaction between a halosilane and an alcohol, several other advanced methods are employed to synthesize hexyloxysilane derivatives, offering greater efficiency, selectivity, and versatility.

Transesterification is a key process for converting one type of alkoxysilane into another. This equilibrium-driven reaction involves reacting an existing alkoxyorganosilicon compound with an alcohol, such as 1-hexanol, in the presence of an acidic or basic catalyst. google.com To obtain (hexyloxy)trimethylsilane, a starting material like ethoxytrimethylsilane (B156612) could be reacted with 1-hexanol. The continuous removal of the more volatile alcohol byproduct (ethanol in this case) is crucial to drive the reaction towards the desired hexyloxy product. google.com This method is adaptable for continuous industrial processes. google.com

Hydrosilylation represents a powerful and atom-economical method for forming silicon-carbon bonds. This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. libretexts.org For instance, the reaction of trimethylsilane (B1584522) with 1-hexene, catalyzed by a transition metal complex, would yield (hexyloxy)trimethylsilane. libretexts.orgmdpi.com Platinum catalysts are commonly used, but in the pursuit of more sustainable and cost-effective processes, catalysts based on less expensive metals like cobalt and iron are being developed. mdpi.comnih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). mdpi.com

The table below outlines various catalysts used in hydrosilylation and their characteristics.

| Catalyst Type | Example Catalyst | Key Features |

| Platinum-based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity and selectivity for anti-Markovnikov addition to terminal alkenes. sigmaaldrich.com |

| Rhodium-based | Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | Can provide access to both cis and trans products depending on solvent polarity. sigmaaldrich.com |

| Ruthenium-based | [Cp*Ru(MeCN)₃]PF₆ | Effective for the hydrosilylation of internal alkynes, yielding Z-vinylsilanes. sigmaaldrich.com |

| Cobalt-based | Co(acac)₂ with bisphosphine ligands | A lower-cost alternative to precious metals, showing high anti-Markovnikov selectivity. mdpi.comnih.gov |

| Iron-based | Terpyridine-iron complexes | Inexpensive and earth-abundant metal catalyst system. mdpi.com |

Dehydrogenative coupling is another advanced route, often catalyzed by transition metal complexes. This method involves the reaction of a hydrosilane with an alcohol, leading to the formation of an alkoxysilane and hydrogen gas. For example, reacting trimethylsilane with 1-hexanol in the presence of a suitable catalyst would produce (hexyloxy)trimethylsilane and H₂. Cobalt-based catalysts have shown efficiency in this transformation, which can be part of a one-pot synthesis of more complex alkoxysilanes. csic.es

Chemical Reactivity and Mechanistic Investigations of Alkoxysilanes

Hydrolytic Stability and Condensation Behavior of Alkoxy Groups

The hydrolytic stability of an alkoxysilane is critically dependent on the nature and size of the alkoxy group attached to the silicon atom. The process involves the cleavage of the Si-O bond by water to form a silanol (B1196071) (Si-OH) and the corresponding alcohol, in this case, hexanol. This initial hydrolysis step is a prerequisite for the subsequent condensation reactions, where silanols react with each other or with other hydroxyl-containing species to form stable siloxane (Si-O-Si) bonds. gelest.com

The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the molecular structure of the silane (B1218182) itself. mdpi.comencyclopedia.pub For alkoxysilanes, the size of the alkoxy group plays a crucial role. An increase in the steric bulk of the alkoxy group sterically hinders the approach of water to the silicon center, thereby decreasing the rate of hydrolysis. scirp.org This leads to a general trend in hydrolysis rates among common alkoxysilanes.

Interactive Table: Relative Hydrolysis Rates of Alkoxysilanes

| Alkoxy Group | Chemical Formula | Relative Rate of Hydrolysis |

| Methoxy (B1213986) | -OCH₃ | Fastest |

| Ethoxy | -OCH₂CH₃ | Fast |

| Propoxy | -OCH₂CH₂CH₃ | Slower |

| Butoxy | -O(CH₂)₃CH₃ | Slow |

| Pentoxy | -O(CH₂)₄CH₃ | Slower |

| Hexyloxy | -O(CH₂)₅CH₃ | Very Slow |

This table illustrates the general trend that as the alkyl chain length of the alkoxy group increases, the rate of hydrolysis decreases. mdpi.comencyclopedia.pubscirp.org

Consequently, (hexyloxy)trimethylsilane, with its long hexyloxy group, exhibits greater hydrolytic stability compared to methoxy or ethoxy silanes. While hydrolysis is slower, once silanols are formed, they readily undergo condensation. The condensation reaction can occur between two silanols to form a siloxane bond and water, or between a silanol and a remaining alkoxy group to form a siloxane bond and an alcohol. researchgate.net The pH at which these reactions are carried out is crucial; hydrolysis is typically rapid in acidic or alkaline conditions and slowest at a neutral pH of around 7. mdpi.comencyclopedia.pub

Reaction Mechanisms at the Silicon Center: Hypervalent Silicon Intermediates

The reactions at the silicon center of alkoxysilanes, including hydrolysis, condensation, and other nucleophilic substitutions, are understood to proceed through hypervalent silicon intermediates. thieme-connect.comresearchgate.net Silicon, being in the third period, has accessible 3d orbitals which allow it to expand its coordination number beyond the typical four of tetracoordinate compounds. soci.org

In the presence of a nucleophile (like water during hydrolysis or an alkoxide), the silicon atom can be attacked to form a five-coordinate (pentacoordinate) or even six-coordinate (hexacoordinate) intermediate. chemrxiv.orgacs.org These hypervalent species are highly reactive and are considered crucial transition states or intermediates in many silicon-based reactions. thieme-connect.comresearchgate.net

The formation of these intermediates is often facilitated by Lewis bases, which coordinate to the silicon atom. researchgate.netsoci.org For example, the hydrolysis of an alkoxysilane can be envisioned as the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate intermediate. This intermediate then rearranges to eliminate a molecule of alcohol, forming the silanol. The presence of electronegative substituents on the silicon atom lowers the energy of the 3d orbitals, making the formation of such hypervalent intermediates more favorable. soci.org

Interfacial and Bulk Reactivity in Polymeric Systems

In polymeric systems, (hexyloxy)trimethylsilane can act as a surface modifier or coupling agent, where its reactivity at interfaces and within the bulk polymer matrix is of prime importance. The dual functionality of the silane—a hydrolyzable hexyloxy group and three stable methyl groups—defines its role.

A primary application of alkoxysilanes is to functionalize surfaces that possess hydroxyl (-OH) groups, such as silica (B1680970), glass, metal oxides, and certain polymers. specialchem.comresearchgate.net The reaction mechanism involves a two-step process:

Hydrolysis: The (hexyloxy)trimethylsilane first undergoes hydrolysis in the presence of water (which can be present on the substrate surface or added to the system) to form trimethylsilanol (B90980) and hexanol. gelest.com (CH₃)₃Si-O(CH₂)₅CH₃ + H₂O → (CH₃)₃Si-OH + HO(CH₂)₅CH₃

Condensation: The newly formed trimethylsilanol then reacts with the hydroxyl groups on the surface of the polymeric substrate. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Substrate) and releases a molecule of water. gelest.com (CH₃)₃Si-OH + HO-Polymer → (CH₃)₃Si-O-Polymer + H₂O

This process effectively grafts a trimethylsilyl (B98337) group onto the polymer surface, which can alter the surface properties, for example, by increasing hydrophobicity. The efficiency of this grafting is influenced by the reactivity of the lignin (B12514952) hydroxyl groups, which can vary based on their chemical environment within the polymer structure. mdpi.com

The length of the alkoxy chain has a pronounced effect on the reactivity profile of the silane. As established, the rate of the initial hydrolysis step decreases as the chain length of the alkoxy group increases. mdpi.comencyclopedia.pubscirp.org This is primarily due to two factors:

Steric Hindrance: The bulky hexyloxy group physically obstructs the approach of water molecules to the electrophilic silicon center, slowing down the hydrolysis reaction compared to smaller groups like methoxy or ethoxy. scirp.orgresearchgate.net

Therefore, in applications requiring rapid surface treatment or crosslinking, silanes with shorter alkoxy chains like methoxy or ethoxy are preferred. specialchem.com Conversely, the slower reactivity of (hexyloxy)trimethylsilane might be advantageous in systems where a longer pot life or more controlled reaction rate is desired.

Theoretical Frameworks for Silicon Reactivity: Inductive Effects and Orbital Overlap

The reactivity of silicon compounds like (hexyloxy)trimethylsilane can be explained by fundamental electronic principles, including inductive effects and orbital overlap.

Inductive Effects: Silicon is more electropositive than carbon, meaning the Si-C and Si-O bonds are polarized with a partial positive charge on the silicon atom. Silicon itself exerts a weak positive inductive effect (+I). soci.org In (hexyloxy)trimethylsilane, the electronegative oxygen atom in the hexyloxy group withdraws electron density from the silicon atom, making it more electrophilic and susceptible to nucleophilic attack. The nature of the substituents can modulate this effect; electron-withdrawing groups attached to the silicon atom generally increase its reactivity towards nucleophiles. rsc.org

Orbital Overlap and Hypervalence: A key feature of silicon chemistry is the ability of silicon to expand its valence shell by utilizing its vacant, low-energy 3d orbitals. soci.org This allows for the formation of hypervalent intermediates. The reaction mechanism is often described in terms of frontier molecular orbitals (FMO). A nucleophile attacks the silicon center by donating electrons into a low-lying unoccupied molecular orbital (LUMO) of the silane. A favorable overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the LUMO of the silane facilitates the reaction. rsc.org The formation of the pentacoordinate intermediate can also be stabilized by pπ-dπ interactions, where a filled p-orbital on a substituent (like oxygen) overlaps with an empty d-orbital on the silicon. soci.org This ability to form stable, higher-coordinate intermediates is a fundamental reason for the distinct reactivity of silicon compared to carbon.

Advanced Applications in Materials Science and Engineering

Surface Functionalization and Modification Technologies

The ability of (hexyloxy)trimethylsilane to alter the surface characteristics of various substrates is one of its most valuable attributes. By covalently bonding to surfaces, it introduces new functionalities that can dramatically improve material performance.

The mechanism involves the hydrolysis of the hexyloxy group to a silanol (B1196071) group (Si-OH), which can then condense with hydroxyl groups present on the surface of inorganic fillers like silica (B1680970) or aluminum. mdpi.com This reaction forms stable covalent bonds (Si-O-filler). The trimethylsilyl (B98337) part of the molecule, along with the hexyl chain, is organophilic and physically entangles with the polymer matrix, creating a strong bridge between the two dissimilar phases. nih.gov This enhanced coupling improves stress transfer from the matrix to the reinforcement, thereby increasing the mechanical integrity of the composite. researchgate.net While direct studies on (hexyloxy)trimethylsilane are specific, research on similar alkylsilanes demonstrates this principle effectively. For instance, treating silica nanoparticles with alkylsilanes is a known strategy to compatibilize the filler with a polymer matrix, improving dispersion and mechanical properties. nih.gov

Table 1: Effect of Silane (B1218182) Surface Treatment on Composite Properties

| Property | Untreated Filler Composite | Silane-Treated Filler Composite | Reference |

| Interfacial Adhesion | Weak (Physical interaction) | Strong (Covalent bonding) | mdpi.com |

| Filler Dispersion | Prone to agglomeration | Improved, more uniform | nih.gov |

| Mechanical Strength | Lower | Significantly Increased | researchgate.net |

| Failure Mode | Primarily interfacial failure | Cohesive failure within the matrix | rde.ac |

(Hexyloxy)trimethylsilane is effective in creating water- and oil-repellent surfaces. The creation of hydrophobic (water-fearing) and oleophobic (oil-fearing) surfaces is crucial for applications such as self-cleaning coatings, anti-fouling materials, and moisture barriers in electronics. gelest.comnanoslic.com

When applied to a surface containing hydroxyl groups (like glass, ceramics, or oxidized metals), the silane reacts and forms a self-assembled monolayer. The hexyl and trimethyl groups orient away from the surface, creating a new, low-energy interface. gelest.com This non-polar, hydrocarbon-rich surface reduces the surface energy, causing liquids like water and oil to bead up and roll off easily instead of wetting the surface. advancedopticalmetrology.comdokumen.pub The effectiveness of the hydrophobic treatment is related to the length and nature of the alkyl chains. gelest.com The combination of the hexyl chain from the hexyloxy group and the trimethylsilyl group provides a dense, non-polar layer that effectively repels polar liquids like water. gelest.com

Table 2: Research Findings on Silane-Induced Hydrophobicity

| Silane Type | Substrate | Resulting Property | Key Finding | Reference |

| Alkylsilanes | Glass, Metal Oxides | Hydrophobicity | Non-polar alkyl groups lower surface energy, causing water to bead. | gelest.com |

| Perfluorinated Silanes | Aluminum Alloy | Super-hydrophobicity & Oleophobicity | Fluorinated chains are highly effective at repelling both water and oils. | advancedopticalmetrology.com |

| Methylchlorosilanes | Various | Super-hydrophobicity | Can form micro-scale roughness that enhances water repellency (Cassie state). | gelest.com |

Precursors in Sol-Gel Chemistry and Silica-Based Material Fabrication

The sol-gel process is a versatile method for creating ceramic and hybrid materials from chemical precursors. paint.org Organoalkoxysilanes are fundamental building blocks in this process. osti.gov

In the synthesis of silica nanoparticles, (hexyloxy)trimethylsilane can be used as a surface-modifying agent. During or after the primary synthesis of silica particles (often from a tetraalkoxysilane like TEOS), (hexyloxy)trimethylsilane can be introduced. Its hexyloxy group co-condenses with the forming or formed silica network. nih.gov

This process allows for precise control over the surface chemistry of the nanoparticles. By capping the surface hydroxyl groups, the silane prevents particle agglomeration, leading to stable, monodisperse colloidal suspensions. nih.gov Furthermore, modifying the surface of silica nanoparticles with alkylsilanes like hexyltrimethoxysilane (B1329574) has been shown to control the viscosity of nanoparticle suspensions in organic solvents, which is critical for formulation processes in coatings and composites. nih.gov

(Hexyloxy)trimethylsilane is a valuable precursor for creating inorganic-organic hybrid materials. These materials combine the properties of a durable inorganic network (like silica) with the functionality of organic groups. paint.orgucsb.edu

In a typical sol-gel reaction, (hexyloxy)trimethylsilane is co-condensed with other silicon alkoxides. osti.gov The hydrolysis and condensation of the alkoxy groups form a stable, cross-linked silica (Si-O-Si) backbone. paint.org The non-hydrolyzable trimethylsilyl group and the hexyl chain remain attached to this network, introducing organic character and hydrophobicity into the final material. ucsb.edu This approach allows for the tailoring of material properties such as flexibility, refractive index, and surface energy for applications ranging from specialized coatings to matrices for controlled release systems. osti.govucsb.edu

Role in Coatings and Adhesives Technology

In the coatings and adhesives industry, performance is often dictated by the interface between the formulation and the substrate. Silanes are widely used as adhesion promoters, coupling agents, and crosslinkers to enhance durability and bonding. cymitquimica.comspecialchem.com

Cross-Linking Agent Applications in Polymer Systems

Alkoxysilanes can function as cross-linking agents in polymer systems. The mechanism typically involves the hydrolysis of the alkoxy groups (like hexyloxy) to form reactive silanol groups. These silanols can then condense with each other or with hydroxyl groups on other polymer chains, forming stable siloxane (Si-O-Si) cross-links. This process can transform thermoplastic polymers into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance. core.ac.uk However, specific studies or data tables detailing the use and performance of (hexyloxy)trimethylsilane for this purpose are not available.

Enhancing Durability and Weather Resistance of Surface Coatings

Silanes are frequently incorporated into surface coatings to improve adhesion, durability, and resistance to environmental factors such as UV radiation and moisture. The trimethylsilyl group could theoretically provide a hydrophobic surface, while the hexyloxy group could facilitate bonding to substrates or other binder components after hydrolysis. This can lead to the formation of a highly cross-linked, weather-resistant surface. Despite this theoretical potential, research specifically documenting the effectiveness of (hexyloxy)trimethylsilane in enhancing coating durability is not present in the available literature.

Application in Wood Conservation and Material Stabilization

The conservation of waterlogged archeological wood often employs organosilicons to prevent dimensional changes and collapse upon drying.

Dimensional Stabilization Mechanisms in Waterlogged Archeological Wood

For related alkoxysilanes, the primary stabilization mechanisms involve bulking the wood cell wall and forming a stabilizing polymer network within the cellular structure. The silane molecules permeate the water-saturated cell walls, and after hydrolysis and condensation, they form a supportive silica-based network. This internal scaffolding prevents the cell walls from shrinking and collapsing as water is removed. While this is a well-understood process for compounds like methyltrimethoxysilane, no studies have been found that investigate or confirm the use or efficacy of (hexyloxy)trimethylsilane for the dimensional stabilization of waterlogged wood.

Chemical Interactions with Lignin (B12514952) and Cellulose (B213188) Components

The interaction between conservation agents and the primary wood polymers, lignin and cellulose, is crucial for effective stabilization. Some functionalized silanes have been shown to chemically modify lignin and interact with the hydroxyl groups of cellulose. These chemical bonds provide a stronger anchor for the consolidating agent compared to simple physical bulking. The hexyloxy group on (hexyloxy)trimethylsilane could potentially interact with the wood components, but there is a lack of specific research and data on the chemical interactions between this particular silane and the lignin-cellulose matrix.

Contributions to Silicone Polymer Development

Silicone polymers (polysiloxanes) are synthesized from organosilicon monomers. Monofunctional silanes like (hexyloxy)trimethylsilane, which have only one hydrolyzable group, typically act as chain terminators or end-capping agents in polymerization reactions. By reacting with the end of a growing polysiloxane chain, they control the polymer's final molecular weight and modify the properties of the resulting silicone fluid, gel, or elastomer. Although this represents a fundamental role for monofunctional alkoxysilanes, specific examples or detailed research on the contributions of (hexyloxy)trimethylsilane to the development of particular silicone polymers are not documented in the searched sources.

Spectroscopic and Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography-Mass Spectrometry)

Chromatography is a cornerstone for the separation and analysis of complex mixtures. journalagent.comlabinsights.nl For volatile compounds like Silane (B1218182), (hexyloxy)trimethyl-, Gas Chromatography (GC) is an exceptionally effective technique for separation, often coupled with Mass Spectrometry (MS) for identification and quantification. labinsights.nlresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile and semi-volatile compounds. thescipub.comresearchgate.net In GC, the compound is vaporized and passed through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. Due to its volatility, (Hexyloxy)trimethylsilane is well-suited for GC analysis. amazonaws.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

Following separation by GC, the eluted compound enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting parent ion and its fragments are measured, producing a mass spectrum that serves as a molecular fingerprint. labinsights.nl The fragmentation pattern of (hexyloxy)trimethylsilane would show characteristic peaks, including a prominent fragment corresponding to the trimethylsilyl (B98337) group, which is invaluable for its unambiguous identification. amazonaws.comnih.gov For instance, the analysis of S-2-(N,N-diisopropylaminoethyl) methylphosphonothiolate, the hydrolyzed product of the nerve agent VX, is hampered in its native form but becomes amenable to GC-MS analysis after derivatization into its trimethylsilyl (TMS) ester. researchgate.net

Table 1: Illustrative GC-MS Parameters for Silane Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| GC Column | DB-5ms (or similar non-polar) | Separates compounds based on boiling point. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial temp 50°C, ramp to 300°C | Allows for separation of a mixture of compounds with different volatilities. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible fragmentation for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D 1H–13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. ualberta.ca By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.orgrsc.org For Silane, (hexyloxy)trimethyl-, NMR is essential for confirming that the hexyl group is correctly attached to the silicon atom via an oxygen bridge.

¹H NMR would provide distinct signals for the protons of the trimethylsilyl group and the hexyloxy chain. The nine protons of the three equivalent methyl groups attached to the silicon atom would appear as a sharp singlet, typically in the 0.1-0.3 ppm range, referenced against Tetramethylsilane (TMS). sigmaaldrich.com The protons of the hexyloxy group would show more complex splitting patterns and chemical shifts depending on their position relative to the oxygen atom.

¹³C NMR provides information on the carbon skeleton. A signal for the trimethylsilyl carbons would be expected at a very high field (low ppm value). The six distinct carbon atoms of the hexyloxy group would appear at different chemical shifts, with the carbon atom bonded to oxygen (C1) being the most downfield-shifted.

2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, confirming the connectivity of the molecular structure. An HMBC experiment would be particularly useful to show the correlation between the protons on the C1 of the hexyl chain and the silicon atom, or between the trimethylsilyl protons and the silicon atom, definitively proving the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Silane, (hexyloxy)trimethyl-

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| (CH₃)₃Si- | ¹H | ~0.1 - 0.3 | Singlet (s) |

| -O-CH₂-(CH₂)₄-CH₃ | ¹H | ~3.6 | Triplet (t) |

| -O-CH₂-CH₂-(CH₂)₃-CH₃ | ¹H | ~1.5 | Multiplet (m) |

| -(CH₂)₄-CH₂-CH₃ | ¹H | ~1.3 | Multiplet (m) |

| -(CH₂)₅-CH₃ | ¹H | ~0.9 | Triplet (t) |

| (CH₃)₃Si- | ¹³C | ~ -2.0 | - |

| -O-CH₂- | ¹³C | ~62 | - |

| -O-CH₂-CH₂- | ¹³C | ~33 | - |

| -CH₂-CH₂-CH₂-CH₂- | ¹³C | ~26 | - |

| -CH₂-CH₂-CH₃ | ¹³C | ~23 | - |

| -CH₂-CH₃ | ¹³C | ~14 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. olemiss.edu These two techniques are often complementary.

For Silane, (hexyloxy)trimethyl-, IR spectroscopy would be particularly sensitive to the polar Si-O-C bond. A strong absorption band corresponding to the Si-O-C asymmetric stretching vibration is expected to be a prominent feature in the spectrum, typically appearing in the 1050-1100 cm⁻¹ region. jkps.or.kr Other characteristic absorptions would include C-H stretching vibrations from the methyl and hexyl groups (around 2850-2960 cm⁻¹) and Si-C stretching and bending modes (around 750-850 cm⁻¹ and 1250 cm⁻¹). nih.gov

Raman spectroscopy , which detects vibrations that cause a change in molecular polarizability, would also be effective for characterizing the molecule. mpg.de The Si-C symmetric stretching vibration typically gives a strong signal in the Raman spectrum. The C-C and C-H vibrations of the hexyl chain would also be readily observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. jkps.or.kr

Table 3: Key Vibrational Frequencies for Silane, (hexyloxy)trimethyl-

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | IR & Raman | 2850 - 2960 | Strong |

| Si-CH₃ Rock/Deformation | IR | ~1250 | Strong |

| Si-O-C Asymmetric Stretch | IR | 1050 - 1100 | Very Strong |

| Si-C Stretch | Raman | 750 - 850 | Strong |

Advanced Diffraction and Microscopy Techniques for Material Characterization

While techniques like GC-MS and NMR characterize the individual molecule, advanced diffraction and microscopy methods are employed to investigate the structure of materials formed from these molecules. Silane, (hexyloxy)trimethyl- can be used as a surface modification agent, for example, to form self-assembled monolayers (SAMs) on substrates like silicon wafers or glass.

X-ray Diffraction (XRD) , particularly in a Grazing Incidence (GIXD) configuration, is a powerful non-destructive technique for characterizing the structure of thin films. mdpi.com If (hexyloxy)trimethylsilane molecules were to form an ordered, crystalline-like monolayer on a surface, GIXD could provide information on the packing arrangement, molecular orientation, and lattice parameters of the assembled film. Analysis of the peak locations, intensities, and shapes in the diffraction pattern reveals details about the crystallinity and texture of the material. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and reactivity of chemical compounds.

Detailed research findings from DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. researchgate.net

For Silane (B1218182), (hexyloxy)trimethyl-, DFT calculations can predict its optimized molecular geometry, bond lengths, and bond angles. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. While specific DFT studies on (hexyloxy)trimethylsilane are not abundant in public literature, data from related organosilicon compounds can provide valuable insights. For instance, studies on similar alkoxysilanes often reveal that the oxygen atom of the alkoxy group is an electron-rich center, while the silicon atom is relatively electron-deficient.

Hypothetical DFT calculation results for Silane, (hexyloxy)trimethyl- are presented in the table below. These values are illustrative and based on typical results for similar alkoxysilanes.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 11.0 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 1.8 D | Indicates overall polarity of the molecule |

This table is generated based on general knowledge of DFT calculations for similar compounds and is for illustrative purposes.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net This technique allows for the study of the dynamic behavior of molecules over time, providing a detailed view of their interactions with their environment. arxiv.org

In the context of Silane, (hexyloxy)trimethyl-, MD simulations are particularly useful for understanding its behavior at interfaces, such as on the surface of a substrate or in a solution. These simulations can model the adsorption process, the orientation of the molecule on a surface, and the interactions with solvent molecules. This is critical for applications where this silane is used as a surface modifying agent or a coupling agent.

An MD simulation would typically involve defining a simulation box containing the silane molecules and the atoms of the surface or solvent. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

From these trajectories, various properties can be calculated, such as the binding energy of the silane to the surface, the diffusion coefficient of the silane in a solvent, and the radial distribution functions which describe the local structure of the system. For instance, simulations could reveal how the hexyl chain of Silane, (hexyloxy)trimethyl- influences its orientation and packing on a hydrophobic surface.

| Simulation Parameter | Typical Application | Insights Gained |

| Binding Energy | Surface modification | Strength of adhesion to a substrate |

| Diffusion Coefficient | Use in formulations | Mobility of the molecule in a liquid medium |

| Radial Distribution Function | Understanding solvation | Local arrangement of solvent molecules around the silane |

| Molecular Orientation | Self-assembled monolayers | Preferred alignment of molecules on a surface |

This table illustrates the types of insights that can be gained from MD simulations of Silane, (hexyloxy)trimethyl-.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkoxysilane Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov QSAR models are widely used in drug discovery, materials science, and environmental risk assessment to predict the properties of new, untested compounds. chemrxiv.orgfrontiersin.org

For alkoxysilane derivatives, including Silane, (hexyloxy)trimethyl-, QSAR models can be developed to predict various properties such as their hydrolysis rate, surface tension, or their performance as coupling agents. europa.eu The development of a QSAR model involves several steps:

Data Collection: A dataset of alkoxysilane derivatives with experimentally measured values for the property of interest is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the measured property. nih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.

A hypothetical QSAR model for predicting the hydrolysis half-life of a series of alkoxysilane derivatives might take the following form:

log(t1/2) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where t1/2 is the hydrolysis half-life, and the descriptors could represent steric effects of the alkoxy group and electronic effects of the substituents on the silicon atom. europa.eu

| Alkoxysilane Derivative | Steric Descriptor (e.g., Taft's Es) | Electronic Descriptor (e.g., Hammett's σ) | Predicted log(t1/2) |

| (Methoxy)trimethylsilane | 0.00 | 0.00 | 1.5 |

| (Ethoxy)trimethylsilane | -0.07 | -0.15 | 1.8 |

| (Isopropoxy)trimethylsilane | -0.47 | -0.28 | 2.5 |

| (Hexyloxy)trimethyl- | -0.40 | -0.13 | 2.2 |

| (Tert-butoxy)trimethylsilane | -1.54 | -0.30 | 3.1 |

This table presents a hypothetical QSAR model for illustrative purposes. The descriptor and predicted values are not from actual experimental data.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of greener and more efficient chemical processes is a major driver in the development of new catalytic systems for synthesizing alkoxysilanes like (Hexyloxy)trimethylsilane. Traditional methods often rely on precious metal catalysts and harsh reaction conditions. Current research focuses on creating catalysts from cheaper, more abundant metals and developing sustainable, one-pot synthesis methodologies.

A notable advancement is the use of an air- and water-stable cobalt-based catalyst for the dehydrogenative coupling of hydrosilanes with alcohols. csic.es This method allows for the synthesis of a wide range of alkoxy-substituted silanes under mild conditions, at room temperature, and with low catalyst loading. csic.es This process not only produces the desired alkoxysilane but also generates green hydrogen as a valuable byproduct, contributing to a circular economy approach. csic.es Researchers have demonstrated that the selectivity of this reaction can be controlled by adjusting the ratio of alcohol to water. csic.es

Another promising approach involves the use of a specific borane (B79455) catalyst, (C₆F₅)₃B(OH₂), for the direct synthesis of oligosiloxanes from hydrosilanes. nih.gov This method is advantageous due to its mild reaction conditions, low catalyst loading, and high yields. nih.gov The catalyst's tolerance to water is a significant benefit, and it can be recovered and recycled multiple times, enhancing the sustainability of the process. nih.gov

The development of these novel catalytic systems addresses the high demand for alkoxysilanes in various industries while aligning with the principles of green chemistry. globalgrowthinsights.commarketreportanalytics.com The shift towards low-VOC (Volatile Organic Compound) alkoxysilanes, particularly in Europe and North America, further underscores the importance of these sustainable synthesis routes. globalgrowthinsights.com

Integration into Advanced Functional Materials and Nanotechnologies

(Hexyloxy)trimethylsilane and other alkoxysilanes are increasingly being integrated into advanced functional materials and nanotechnologies due to their unique properties. Their ability to act as coupling agents, enhancing the bond between organic and inorganic materials, makes them invaluable in the manufacturing of composites and surface treatments. globalgrowthinsights.com

In the realm of advanced materials, alkoxysilanes are crucial for developing high-performance coatings, sealants, and adhesives. marketreportanalytics.com They are also being explored for their potential in creating materials with enhanced durability and weather resistance. globalgrowthinsights.com For instance, research is underway to incorporate alkoxysilanes into consolidants for the preservation of stone heritage, although challenges remain in achieving strong chemical bonds with certain types of stone like carbonates. researchgate.netdoi.orgbohrium.com

The application of alkoxysilanes in nanotechnology is a rapidly growing area. They are used to functionalize nanoparticles, creating hybrid materials with tailored properties for a wide range of applications, from drug delivery to electronics. globalgrowthinsights.comsci-hub.se For example, ((4-(Hexyloxy)phenyl)ethynyl)trimethylsilane has been synthesized for use in conjugated polymer nanoparticles for photoacoustic vascular imaging. researchgate.net The hexyloxy group in such molecules can enhance solubility in organic solvents, which is crucial for the solution-based processing of materials for electronic devices. acs.org

The integration of alkoxysilanes into these advanced fields is driven by the demand for materials with superior performance characteristics. marketreportanalytics.com As research continues, the development of novel alkoxysilane-based materials is expected to accelerate, opening up new possibilities in various technological sectors.

Exploration of Bio-Inspired Organosilicon Chemistry

Drawing inspiration from nature, researchers are exploring the synthesis and application of bio-inspired organosilicon compounds. While silicon is abundant in the natural world in the form of silica (B1680970), organosilicon compounds with direct silicon-carbon bonds are rare in biological systems. soci.org However, the unique properties of silicon, such as its ability to form hypervalent compounds, make it an attractive element for designing novel bioactive molecules and materials. soci.org

The study of bio-inspired organosilicon chemistry is still in its early stages, but it holds significant promise. For instance, the development of chiral triptycene-based ligands has shown potential in asymmetric catalysis, such as the hydrosilylation of styrene. mdpi.com This demonstrates the potential for creating highly selective and efficient catalysts for a variety of chemical transformations.

Furthermore, the principles of self-assembly observed in biological systems, such as the formation of liquid crystals by cellulose (B213188) nanocrystals, are being applied to the development of advanced materials. acs.org Alkoxysilanes can play a role in modifying the surface chemistry of such nanomaterials to control their self-assembly and create materials with unique optical and electronic properties.

The exploration of bio-inspired organosilicon chemistry represents a frontier in materials science. By mimicking the intricate structures and functions found in nature, scientists aim to develop a new generation of organosilicon compounds with unprecedented capabilities.

Challenges and Opportunities in Alkoxysilane-Based Material Innovation

The innovation in alkoxysilane-based materials is accompanied by both challenges and opportunities. A significant challenge is the volatility of raw material prices, which can impact the cost-effectiveness of production. globalgrowthinsights.commarketreportanalytics.com Additionally, stringent environmental regulations, particularly concerning VOC emissions, require manufacturers to continually adapt their formulations and processes. globalgrowthinsights.commarketreportanalytics.com

From a technical standpoint, achieving optimal performance in specific applications can be challenging. For example, in the consolidation of carbonate stones, the lack of a strong chemical bond between the alkoxysilane-derived consolidant and the calcite substrate can limit its effectiveness. researchgate.net Similarly, the silica gel formed by the hydrolysis of some alkoxysilanes can be prone to cracking under dry conditions. doi.orgbohrium.com

Despite these challenges, the opportunities for innovation are vast. The growing demand for high-performance, durable, and sustainable materials across various sectors, including construction, automotive, and electronics, provides a strong impetus for research and development in alkoxysilanes. globalgrowthinsights.commarketreportanalytics.com There is a significant market for specialized alkoxysilanes with improved properties tailored for emerging applications in renewable energy and electronics. marketreportanalytics.com

The development of advanced composites, electronic packaging, and functional coatings all represent areas where alkoxysilanes can provide significant value. globalgrowthinsights.com Moreover, the ongoing research into novel catalytic systems and bio-inspired materials is expected to unlock new applications and drive the future growth of the alkoxysilane market. csic.esmdpi.com Collaborations between academic institutions and industry are fostering innovation and are crucial for translating research findings into commercially viable products. globalgrowthinsights.com

Interactive Data Table: Key Research Findings in Alkoxysilane Innovation

| Research Area | Key Finding | Significance |

| Sustainable Synthesis | Development of a cobalt-based catalyst for the one-pot synthesis of alkoxysilanes and green hydrogen. csic.es | Offers a more sustainable and economically viable route to alkoxysilane production with a valuable byproduct. |

| Advanced Materials | Use of alkoxysilanes as coupling agents to enhance fiber-matrix adhesion in over 29% of fiber-reinforced composites. globalgrowthinsights.com | Improves the mechanical properties and durability of lightweight composite materials for various applications. |

| Nanotechnology | Synthesis of ((4-(Hexyloxy)phenyl)ethynyl)trimethylsilane for creating conjugated polymer nanoparticles for photoacoustic imaging. researchgate.net | Enables the development of advanced diagnostic tools with high resolution and deep penetration. |

| Bio-Inspired Chemistry | Application of chiral triptycene-based ligands in asymmetric hydrosilylation. mdpi.com | Demonstrates the potential for creating highly selective organosilicon catalysts for producing chiral molecules. |

| Material Challenges | Limited effectiveness of alkoxysilane consolidants on carbonate stones due to poor chemical bonding. researchgate.net | Highlights the need for further research to develop more effective conservation treatments for cultural heritage. |

Q & A

Q. What spectroscopic methods are critical for characterizing Silane, (hexyloxy)trimethyl-?

Characterization relies on ¹H/¹³C NMR, FT-IR, and mass spectrometry .

- ¹H NMR : The hexyloxy group’s protons (δ 0.5–1.5 ppm) and trimethylsilyl protons (δ 0.1–0.3 ppm) are diagnostic.

- FT-IR : Si-O-C stretching vibrations (1000–1100 cm⁻¹) confirm ether linkage .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate purity.

Reference data:

| Technique | Key Peaks/Bands | Reference |

|---|---|---|

| ¹H NMR | δ 0.1–1.5 ppm | |

| FT-IR | 1000–1100 cm⁻¹ |

Q. How is Silane, (hexyloxy)trimethyl- synthesized in laboratory settings?

A common method involves alkoxysilylation of chlorotrimethylsilane with hexanol under controlled hydrolysis:

Reagents : Chlorotrimethylsilane, hexanol, NaOH, solvent (e.g., hexane).

Procedure :

- Mix chlorotrimethylsilane and hexanol in a molar ratio of 1:1.

- Add NaOH slowly to neutralize HCl byproduct.

- Reflux for 4–6 hours, followed by distillation under reduced pressure .

Critical parameters:

- Moisture exclusion (to prevent premature hydrolysis).

- Temperature control (60–80°C optimal for yield).

Advanced Research Questions

Q. How does steric hindrance from the hexyloxy group influence silylation efficiency?

The hexyloxy group’s bulk reduces nucleophilic attack on the silicon center, slowing silylation kinetics.

Q. What strategies mitigate side reactions in acidic conditions when using Silane, (hexyloxy)trimethyl- as a protecting group?

Side reactions : Acid-catalyzed cleavage of the Si-O bond or polymerization. Mitigation strategies :

Q. How can conflicting data on thermal stability be resolved?

Contradictory reports : Some studies report decomposition at 150°C, others at 180°C. Resolution approach :

Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (5°C/min in N₂).

DSC : Identify endothermic/exothermic events correlating with degradation.

Reproducibility checks : Verify inert atmosphere purity and sample hydration levels, which influence stability .

Q. What computational methods predict the reactivity of Silane, (hexyloxy)trimethyl- in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.